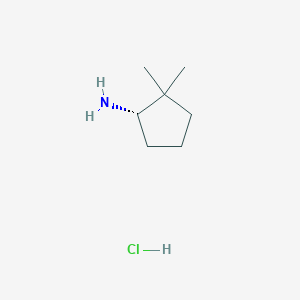

(1S)-2,2-Dimethylcyclopentan-1-amine;hydrochloride

Description

(1S)-2,2-Dimethylcyclopentan-1-amine hydrochloride is a chiral amine derivative characterized by a cyclopentane ring substituted with two methyl groups at the 2-position and an amine group at the 1-position, forming a hydrochloride salt. Its molecular formula is C₇H₁₆ClN, with a molecular weight of 149.66 g/mol (AstaTech Inc., 2025) . The compound is commercially available, with CAS numbers 1027336-55-5 (free base) and 2140316-14-7 (hydrochloride salt), and is supplied by specialized manufacturers like PharmaBlock Sciences and AstaTech Inc. for pharmaceutical research . Its stereochemistry and compact cyclopentane backbone make it valuable in asymmetric synthesis and drug development, particularly for modulating pharmacokinetic properties.

Properties

IUPAC Name |

(1S)-2,2-dimethylcyclopentan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N.ClH/c1-7(2)5-3-4-6(7)8;/h6H,3-5,8H2,1-2H3;1H/t6-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAWMNINFHFYFRI-RGMNGODLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC1N)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CCC[C@@H]1N)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-2,2-Dimethylcyclopentan-1-amine;hydrochloride typically involves the following steps:

Formation of the Cyclopentane Ring: The initial step involves the formation of the cyclopentane ring, which can be achieved through cyclization reactions of suitable precursors.

Introduction of Dimethyl Groups: The dimethyl groups are introduced via alkylation reactions using appropriate alkylating agents.

Amination: The amine group is introduced through amination reactions, often using ammonia or amine derivatives.

Formation of Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often employing catalysts and controlled reaction conditions to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

(1S)-2,2-Dimethylcyclopentan-1-amine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can convert the compound to its reduced forms, often using reducing agents like hydrogen or metal hydrides.

Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or hydrocarbons.

Scientific Research Applications

(1S)-2,2-Dimethylcyclopentan-1-amine;hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a biochemical probe.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (1S)-2,2-Dimethylcyclopentan-1-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The compound may also modulate enzyme activity or receptor binding, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares (1S)-2,2-Dimethylcyclopentan-1-amine hydrochloride with structurally related cyclopentane/cyclohexane amines, focusing on substituents, physicochemical properties, and applications.

Structural Analogs

Physicochemical Properties

- Solubility and Stability: The target compound requires storage at 2–8°C , suggesting hygroscopicity or thermal instability, whereas analogs like 1-[(dimethylamino)methyl]cyclopentan-1-amine dihydrochloride are stable at room temperature .

- Stereochemical Impact : The (1S) configuration enhances enantioselective interactions in drug-receptor binding compared to racemic mixtures of analogs like cis-3-methoxycyclopentan-1-amine hydrochloride .

Research Findings and Trends

- Electron-Withdrawing vs. Donating Groups : Fluorine (electron-withdrawing) in (1R,3S)-3-Fluorocyclopentan-1-amine HCl increases electrophilicity, whereas methoxy groups enhance solubility .

- Salt Forms: Dihydrochloride salts (e.g., 1-[(dimethylamino)methyl]cyclopentan-1-amine diHCl) improve crystallinity but may reduce bioavailability compared to mono-salts .

- Market Availability : The target compound is priced at $827/0.25 g (AstaTech), reflecting its niche applications, while simpler analogs like (1R,3S)-3-methoxycyclopentan-1-amine HCl are more cost-effective .

Biological Activity

(1S)-2,2-Dimethylcyclopentan-1-amine; hydrochloride is a compound of increasing interest in pharmacological research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

(1S)-2,2-Dimethylcyclopentan-1-amine is classified as a cyclic amine, characterized by its unique cyclopentane structure with two methyl groups attached. The molecular formula is with a molecular weight of approximately 113.20 g/mol. The hydrochloride salt form enhances its solubility in water, making it more bioavailable for biological studies.

Biological Activity Overview

Research indicates that (1S)-2,2-Dimethylcyclopentan-1-amine; hydrochloride exhibits several biological activities:

The exact mechanisms through which (1S)-2,2-Dimethylcyclopentan-1-amine exerts its effects are still under investigation. However, several hypotheses include:

- Receptor Interaction : The compound may act as a ligand for certain receptors in the central nervous system (CNS), influencing pathways associated with mood and anxiety.

- Inhibition of Enzymes : Similar compounds have been found to inhibit enzymes involved in neurotransmitter degradation, thus prolonging their action within synaptic clefts.

Case Studies

-

Neuropharmacological Assessment :

A study conducted on animal models indicated that administration of (1S)-2,2-Dimethylcyclopentan-1-amine resulted in significant alterations in behavior consistent with anxiolytic effects. The behavioral assays included elevated plus maze and forced swim tests. -

Antimicrobial Screening :

A comparative study involving various cyclic amines showed that derivatives similar to (1S)-2,2-Dimethylcyclopentan-1-amine exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded, suggesting potential for further development into antimicrobial agents.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.